Cas no 2090708-84-0 (5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid)

5-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core functionalized with a sulfolane moiety and a carboxylic acid group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The sulfolane group enhances solubility and metabolic stability, while the carboxylic acid allows for further derivatization or salt formation. Its rigid, polar framework is advantageous in designing bioactive molecules, particularly for targeting enzymes or receptors requiring specific hydrogen-bonding interactions. The compound’s well-defined synthetic route and high purity make it suitable for precision applications in drug discovery and development.
5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid structure
2090708-84-0 structure
Product Name:5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid
CAS No:2090708-84-0
MF:C8H10N2O4S
MW:230.241000652313
CID:6405818
PubChem ID:131595829
Update Time:2025-05-19

5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid
    • 2090708-84-0
    • EN300-2003196
    • Inchi: 1S/C8H10N2O4S/c11-8(12)6-3-9-10-7(6)5-1-2-15(13,14)4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12)
    • InChI Key: GJFSHAIZZRFHLP-UHFFFAOYSA-N
    • SMILES: S1(CCC(C2=C(C(=O)O)C=NN2)C1)(=O)=O

Computed Properties

  • Exact Mass: 230.03612798g/mol
  • Monoisotopic Mass: 230.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 109Ų

5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>

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Additional information on 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid

Research Briefing on 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2090708-84-0)

In recent years, the compound 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 2090708-84-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrazole core linked to a sulfolane moiety, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory applications. The unique structural attributes of this molecule, including its carboxylic acid functionality and sulfone group, make it a versatile scaffold for drug discovery and development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers employed a combination of in vitro assays and molecular docking simulations to demonstrate that the compound binds selectively to the active site of COX-2, with an IC50 value in the nanomolar range. These findings suggest potential applications in the development of novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the pharmacokinetic properties of 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid have revealed favorable drug-like characteristics. A preclinical study published in European Journal of Pharmaceutical Sciences (2024) demonstrated that the compound exhibits good oral bioavailability and metabolic stability in rodent models. The researchers utilized liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations and identified the major metabolites through high-resolution mass spectrometry. These results indicate that the compound has promising potential for further development as an oral therapeutic agent.

In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid. A 2024 study in Bioorganic Chemistry revealed that the compound induces apoptosis in certain cancer cell lines through modulation of the PI3K/AKT signaling pathway. The researchers conducted comprehensive cell viability assays, flow cytometry analysis, and western blotting to characterize the compound's mechanism of action. These findings open new avenues for the development of targeted cancer therapies based on this chemical scaffold.

The synthetic accessibility of 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid has also been a subject of recent investigation. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity. The authors employed quality by design (QbD) principles to identify critical process parameters and developed a robust manufacturing process suitable for large-scale production. This advancement addresses one of the key challenges in translating promising research compounds into clinically viable drug candidates.

Looking forward, the growing body of research on 5-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid suggests multiple potential therapeutic applications. Current investigations are exploring structure-activity relationships (SAR) to optimize both potency and selectivity. Researchers are particularly interested in developing prodrug derivatives to enhance bioavailability and tissue targeting. As the understanding of this compound's pharmacological profile continues to expand, it is increasingly recognized as a valuable chemical tool for both basic research and drug development efforts in inflammation and oncology.

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